molecular formula C17H11ClN4O2S B294430 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294430
M. Wt: 370.8 g/mol
InChI Key: GLWCBZSBVJKPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins. In inflammation research, 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activation of NF-κB, which is a key mediator of the inflammatory response. In infectious disease research, 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and physiological effects:
3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial effects. It has also been shown to have antioxidant properties and to regulate glucose metabolism. In animal models, 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have minimal toxicity and to be well-tolerated at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique chemical structure and mechanism of action, which make it a promising candidate for drug development. Its low toxicity and high solubility also make it suitable for in vivo studies. However, the limitations of using 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its limited availability and high cost, which may hinder its widespread use.

Future Directions

Future research on 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. In addition, the development of analogs and derivatives of 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may lead to the discovery of more potent and selective compounds for drug development.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by the addition of thiourea and triethylorthoformate. The resulting intermediate is then treated with sodium azide and copper (I) iodide to yield the final product, 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models. Inflammation research has revealed that 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(3-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have antimicrobial activity against various bacteria and fungi.

properties

Molecular Formula

C17H11ClN4O2S

Molecular Weight

370.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11ClN4O2S/c18-12-3-1-2-10(8-12)15-19-20-17-22(15)21-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2

InChI Key

GLWCBZSBVJKPBT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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